molecular formula C14H19NO5S B1527705 Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate CAS No. 199103-19-0

Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Cat. No. B1527705
M. Wt: 313.37 g/mol
InChI Key: AMBWIRHJLQDRCN-UHFFFAOYSA-N
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Description

“Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H19NO5S . It is also known by other names such as “Benzyl 4-{[(methylsulfonyl)oxy]methyl}-1-piperidinecarboxylate” and "4-(Methanesulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester" . This compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate” is represented by the InChI code 1S/C14H19NO5S/c1-21(17,18)20-13-7-9-15(10-8-13)14(16)19-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 . The average mass of the molecule is 313.369 Da, and the monoisotopic mass is 313.098389 Da .


Physical And Chemical Properties Analysis

“Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate” is a solid at room temperature . It should be stored in a dark place and kept sealed in a dry environment .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate and its derivatives show significant promise in antimicrobial applications. Research by Khalid et al. (2016) highlights the synthesis of various derivatives of this compound, demonstrating moderate to talented antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Another study by Aziz‐ur‐Rehman et al. (2017) also supports this, showing that derivatives exhibit valuable antibacterial effects (Aziz‐ur‐Rehman et al., 2017).

Biological Evaluation in Medicinal Chemistry

These compounds have shown significant potential in medicinal chemistry, particularly in the development of enzyme inhibitors. Oinuma et al. (1991) investigated a series of derivatives as membrane-bound phospholipase A2 inhibitors, identifying potent inhibitors that could reduce myocardial infarction size (Oinuma et al., 1991). Additionally, Karaman et al. (2016) synthesized compounds for evaluating antioxidant capacity and anticholinesterase activity, revealing significant biological activities (Karaman et al., 2016).

Inhibition of Na+/H+ Exchanger

Baumgarth et al. (1997) explored the use of derivatives as Na+/H+ exchanger inhibitors, showing potential benefits in preserving cellular integrity and functional performance, especially relevant in the treatment of acute myocardial infarction (Baumgarth et al., 1997).

Synthesis and Structure-Activity Relationships

Various research studies have focused on the synthesis and structure-activity relationships of these derivatives. Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluating them for anti-acetylcholinesterase activity, and finding potent inhibitors of acetylcholinesterase (Sugimoto et al., 1990).

Corrosion Inhibition

Research by Ousslim et al. (2014) demonstrates the use of piperidine derivatives as corrosion inhibitors for mild steel in phosphoric acid medium, highlighting the versatility of these compounds in industrial applications (Ousslim et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust or fumes, wearing protective gloves and eye protection, and washing thoroughly after handling .

properties

IUPAC Name

benzyl 4-methylsulfonyloxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-21(17,18)20-13-7-9-15(10-8-13)14(16)19-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBWIRHJLQDRCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729079
Record name Benzyl 4-[(methanesulfonyl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

CAS RN

199103-19-0
Record name Benzyl 4-[(methanesulfonyl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirring solution of benzyl 4-hydroxy-1-piperidinecarboxylate (3.55 mL, 23.4 mmol, Aldrich) and Et3N (7.18 mL, 51.5 mmol, Aldrich) in CH2Cl2 (25 mL) at room temperature was added a solution of methanesulfonyl chloride (1.99 mL, 25.8 mmol, Acros) in CH2Cl2 (25 mL) dropwise. The reaction mixture was stirred at room temperature for 1 h and washed with 1N HCl aqueous solution, H2O and brine. The organic layer was dried over Na2SO4 and concentrated in vacuo to yield 7.43 g of the desired product as a yellow oil. MS (ESI) 314 (M+H).
Quantity
3.55 mL
Type
reactant
Reaction Step One
Name
Quantity
7.18 mL
Type
reactant
Reaction Step One
Quantity
1.99 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To benzyl 4-hydroxypiperidine-1-carboxylate (48.8 g, 207 mmol) in CH2Cl2 (400 mL) was added triethylamine (57.8 mL, 415 mmol), the mixture was cooled to 0° C. under nitrogen and then methanesulfonyl chloride (17.78 mL, 228 mmol) was added over 15 minutes keeping internal temperature below 30° C. After 2 hours at 0° C., the reaction was quenched with 300 mL of 0.1 N aqueous HCl, the organic layer was washed with 300 mL of water, 300 mL of brine, dried with MgSO4, filtered and concentrated to give the product (69.5 g) as an amber liquid which was used without further purification. MS (ESI) 314.4 (M+1).
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
57.8 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
17.78 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Zhersh, VV Buryanov, OV Karpenko… - …, 2011 - thieme-connect.com
An approach to the synthesis of conformationally restricted saturated heterocyclic sulfonyl chlorides is described. Being guided by the principle of diversity-oriented conformational …
Number of citations: 6 www.thieme-connect.com

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